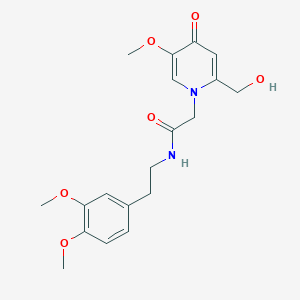

N-(3,4-dimethoxyphenethyl)-2-(2-(hydroxymethyl)-5-methoxy-4-oxopyridin-1(4H)-yl)acetamide

Description

N-(3,4-dimethoxyphenethyl)-2-(2-(hydroxymethyl)-5-methoxy-4-oxopyridin-1(4H)-yl)acetamide is a synthetic acetamide derivative featuring a 3,4-dimethoxyphenethyl group attached to a pyridinone core substituted with hydroxymethyl and methoxy moieties. The pyridinone ring and polar substituents (e.g., hydroxymethyl) may confer solubility and binding specificity, while the 3,4-dimethoxyphenethyl group enhances lipophilicity, influencing pharmacokinetic properties such as membrane permeability .

Properties

IUPAC Name |

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[2-(hydroxymethyl)-5-methoxy-4-oxopyridin-1-yl]acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N2O6/c1-25-16-5-4-13(8-17(16)26-2)6-7-20-19(24)11-21-10-18(27-3)15(23)9-14(21)12-22/h4-5,8-10,22H,6-7,11-12H2,1-3H3,(H,20,24) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQKPQYLDGZAKRZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CCNC(=O)CN2C=C(C(=O)C=C2CO)OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3,4-dimethoxyphenethyl)-2-(2-(hydroxymethyl)-5-methoxy-4-oxopyridin-1(4H)-yl)acetamide is a compound of interest due to its potential therapeutic applications, particularly in neurodegenerative diseases such as Alzheimer's disease (AD). This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in biological assays, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be broken down into two main components:

- 3,4-Dimethoxyphenethyl moiety : Known for its potential neuroprotective effects.

- Pyridinone derivative : Exhibits various biological activities, including inhibition of enzymes related to neurodegeneration.

Research indicates that this compound may exert its biological effects primarily through the inhibition of butyrylcholinesterase (BChE), an enzyme associated with the breakdown of acetylcholine. Inhibiting BChE can enhance cholinergic signaling, which is beneficial in the context of Alzheimer's disease.

Inhibition of Butyrylcholinesterase

A study evaluated several substituted acetamide derivatives for their ability to inhibit BChE. Among these, this compound demonstrated significant inhibitory activity with an IC50 value comparable to established inhibitors. The compound was identified as a mixed-type inhibitor based on Lineweaver-Burk plot analysis, indicating that it binds to both the catalytic and peripheral sites of BChE .

ADME Properties

In silico studies have been conducted to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of the compound. These studies suggest favorable pharmacokinetic profiles, indicating potential for oral bioavailability and suitable metabolic stability.

Case Studies and Experimental Findings

| Study | Compound | Activity | IC50 Value | Notes |

|---|---|---|---|---|

| 1 | N-(3,4-dimethoxyphenethyl)-2-(hydroxymethyl)-5-methoxy-4-oxopyridin-1(4H)-yl)acetamide | BChE Inhibition | 3.94 μM | Mixed-type inhibitor |

| 2 | Similar Acetamides | Various | Ranging from 1.5 μM to 5 μM | Structure-activity relationship studied |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Comparisons

The following table summarizes key structural features, molecular weights, and physicochemical properties of the target compound and its analogs from the evidence:

Key Observations:

- Core Heterocycles: The target’s pyridinone core contrasts with pyrrolidinone (IV-40), pyrazolo-pyrimidine (), and benzothiazole () systems.

- Substituent Effects : The 3,4-dimethoxyphenethyl group in the target and IV-40 () suggests shared lipophilic characteristics. However, IV-40’s 4-chlorophenyl substituent increases hydrophobicity compared to the target’s polar hydroxymethyl group .

- Melting Points: Example 83 () exhibits a high melting point (302–304°C), likely due to aromatic stacking and hydrogen bonding in its chromenone-pyrazolo-pyrimidine hybrid structure .

Functional Groups and Bioactivity Clues:

Pharmacokinetic and Solubility Considerations

- Lipophilicity : The 3,4-dimethoxyphenethyl group in the target and IV-40 increases logP values, favoring blood-brain barrier penetration. Benzothiazole derivatives () with trifluoromethyl groups may exhibit even higher lipophilicity .

- Polar Substituents : The target’s hydroxymethyl and methoxy groups likely improve aqueous solubility relative to IV-40’s chlorophenyl and Example 83’s fluorophenyl groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.